N'-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide
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Overview
Description
N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetyl group, and a benzohydrazide moiety. Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 2-hydroxy-3-methylbenzohydrazide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the following steps:
Preparation of 4-chlorophenoxyacetyl chloride: This intermediate is synthesized by reacting 4-chlorophenol with acetyl chloride in the presence of a catalyst.
Reaction with 2-hydroxy-3-methylbenzohydrazide: The 4-chlorophenoxyacetyl chloride is then reacted with 2-hydroxy-3-methylbenzohydrazide in a suitable solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenoxyacetic acid
- 2-(4-chlorophenoxy)acetohydrazide
- 4-chlorophenoxyacetyl chloride
Uniqueness
N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-2-4-13(15(10)21)16(22)19-18-14(20)9-23-12-7-5-11(17)6-8-12/h2-8,21H,9H2,1H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIBSASLSICSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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